An In-depth Technical Guide to N-Benzyltetrahydrofuran-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Benzyltetrahydrofuran-3-amine: Properties, Synthesis, and Applications
Introduction
N-Benzyltetrahydrofuran-3-amine is a secondary amine that incorporates both a benzyl group and a tetrahydrofuran moiety. This unique combination of a flexible, saturated heterocyclic system and an aromatic group makes it a valuable building block in medicinal chemistry and organic synthesis. The tetrahydrofuran ring is a common feature in many natural products and pharmacologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-benzyl group is also prevalent in drug candidates and serves as a versatile protecting group or a key pharmacophoric element.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of N-Benzyltetrahydrofuran-3-amine, tailored for researchers and professionals in the field of drug development.
Physicochemical and Structural Properties
While a specific CAS Number for the parent compound N-Benzyltetrahydrofuran-3-amine is not readily found in major commercial databases, its derivatives are well-documented, indicating its role primarily as a synthetic intermediate.[2][3] The core properties can be reliably predicted based on its constituent parts and data from analogous structures.
Table 1: Core Properties of N-Benzyltetrahydrofuran-3-amine
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅NO | Calculated |
| Molecular Weight | 177.24 g/mol | Calculated |
| IUPAC Name | N-benzyl(tetrahydrofuran-3-yl)amine | Nomenclature Rule |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to similar amines[4] |
| Boiling Point | Estimated >250 °C | Extrapolation from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General amine properties[5] |
| CAS Number | Not assigned (as of early 2026) | Database Search |
Synthesis and Elucidation
The most direct and industrially scalable method for the synthesis of N-Benzyltetrahydrofuran-3-amine is the reductive amination of tetrahydrofuran-3-one with benzylamine. This reaction is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.[6][7]
Causality of the Synthetic Protocol
The reductive amination process occurs in two main stages:
-
Imine Formation: The carbonyl group of tetrahydrofuran-3-one reacts with the primary amine (benzylamine) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is typically catalyzed by mild acid.
-
Reduction: The resulting C=N double bond of the imine is then reduced to a single bond. This is achieved using a variety of reducing agents. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and does not require stringent anhydrous conditions.[7] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C).[8]
Experimental Protocol: Reductive Amination
Materials:
-
Tetrahydrofuran-3-one (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of tetrahydrofuran-3-one in DCM, add benzylamine. Stir the mixture at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-Benzyltetrahydrofuran-3-amine.
Visualizing the Synthesis
Caption: Reductive amination pathway for N-Benzyltetrahydrofuran-3-amine.
Spectroscopic Characterization
Structural confirmation and purity assessment of N-Benzyltetrahydrofuran-3-amine rely on standard spectroscopic techniques. The expected data are derived from the characteristic signals of the benzyl, secondary amine, and tetrahydrofuran components.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic protons (C₆H₅) | δ 7.20-7.40 ppm (m, 5H) |
| Benzyl CH₂ (Ph-CH₂) | δ ~3.80 ppm (s, 2H) | |
| THF CH-N (C3-H) | δ ~3.10-3.30 ppm (m, 1H) | |
| THF CH₂-O (C2-H, C5-H) | δ ~3.60-3.90 ppm (m, 4H) | |
| THF CH₂ (C4-H) | δ ~1.80-2.20 ppm (m, 2H) | |
| Amine N-H | δ ~1.5-2.5 ppm (br s, 1H), concentration dependent | |
| ¹³C NMR | Aromatic carbons | δ 127-140 ppm |
| Benzyl CH₂ | δ ~50-55 ppm | |
| THF CH-N (C3) | δ ~55-60 ppm | |
| THF CH₂-O (C2, C5) | δ ~67-72 ppm | |
| THF CH₂ (C4) | δ ~30-35 ppm | |
| IR Spectroscopy | N-H Stretch (secondary amine) | 3300-3350 cm⁻¹ (weak-medium, sharp)[5][9] |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |
| C-N Stretch | 1250-1020 cm⁻¹[5] | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 177 |
| Base Peak | m/z = 91 (Tropylium ion, [C₇H₇]⁺)[10] |
Expert Insights on Characterization
-
¹H NMR: The broad singlet of the N-H proton is a key indicator but can exchange with D₂O, causing the peak to disappear, which is a useful diagnostic test.
-
IR Spectroscopy: The N-H stretch for a secondary amine is a single, relatively sharp band, distinguishing it from the two-band signal of a primary amine and the complete absence of this band for a tertiary amine.[5][9]
-
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the most prominent fragmentation pathway for N-benzyl amines is the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of the highly stable tropylium cation at m/z = 91. This is often the base peak in the spectrum.[10]
Reactivity and Applications in Drug Development
The utility of N-Benzyltetrahydrofuran-3-amine in drug discovery stems from the reactivity of its secondary amine and the desirable properties of the tetrahydrofuran scaffold.
Reactivity Profile
The lone pair of electrons on the nitrogen atom makes the amine functionality both basic and nucleophilic. It can readily undergo:
-
N-Alkylation/Arylation: To generate tertiary amines, introducing further diversity.
-
Acylation/Sulfonylation: To form amides and sulfonamides, which are common functional groups in pharmaceuticals.
-
Salt Formation: Reacting with acids to form ammonium salts, which can significantly enhance aqueous solubility for formulation purposes.
Role as a Pharmaceutical Building Block
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, often considered a "bioisostere" for other cyclic systems. Its presence can improve metabolic stability and tune lipophilicity. The N-benzylamine motif is also a key structural element in numerous FDA-approved drugs.[1] Molecules incorporating this scaffold are explored for a variety of therapeutic targets. For instance, furan-containing compounds have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[11]
Logical Workflow for Drug Discovery Application
Caption: Diversification of the N-Benzyltetrahydrofuran-3-amine scaffold.
Safety and Handling
No specific safety data sheet (SDS) is available for N-Benzyltetrahydrofuran-3-amine. However, based on the known hazards of its precursors and related analogs like 3-aminotetrahydrofuran, appropriate precautions must be taken.[12]
-
Hazards: Assumed to be harmful if swallowed or in contact with skin.[12] Expected to cause skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
N-Benzyltetrahydrofuran-3-amine is a versatile and valuable intermediate in organic and medicinal chemistry. Its synthesis via reductive amination is straightforward and efficient. While not a common commercial product itself, its structure provides a robust platform for the development of more complex molecules with potential therapeutic applications. The combination of the biologically relevant tetrahydrofuran ring and the adaptable N-benzylamine moiety ensures its continued relevance as a key building block for the synthesis of novel chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this scaffold in their research and development programs.
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